Bis[4-(methylsulfanyl)phenyl] benzene-1,4-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis[4-(methylsulfanyl)phenyl] benzene-1,4-dicarboxylate: is an organic compound that features a benzene ring substituted with two 4-(methylsulfanyl)phenyl groups and two ester groups at the 1 and 4 positions. This compound is part of the larger family of benzene derivatives, which are known for their aromatic properties and diverse applications in various fields of chemistry and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis[4-(methylsulfanyl)phenyl] benzene-1,4-dicarboxylate typically involves the esterification of benzene-1,4-dicarboxylic acid with 4-(methylsulfanyl)phenol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction proceeds through the formation of an ester bond between the carboxyl groups of benzene-1,4-dicarboxylic acid and the hydroxyl groups of 4-(methylsulfanyl)phenol .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity compounds .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, ether as solvent.
Substitution: Bromine, iron(III) bromide, nitric acid, sulfuric acid
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Nitro, halogen, or alkyl-substituted derivatives
Scientific Research Applications
Chemistry: Bis[4-(methylsulfanyl)phenyl] benzene-1,4-dicarboxylate is used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine: In biological research, this compound can be used as a probe to study the interactions between aromatic compounds and biological macromolecules. Its derivatives may also exhibit potential pharmacological activities, such as antimicrobial or anticancer properties .
Industry: In the industrial sector, this compound is used in the production of polymers and advanced materials. Its aromatic structure contributes to the thermal stability and mechanical properties of these materials .
Mechanism of Action
The mechanism of action of Bis[4-(methylsulfanyl)phenyl] benzene-1,4-dicarboxylate involves its interaction with various molecular targets through aromatic stacking and hydrogen bonding. The presence of methylsulfanyl groups enhances its ability to interact with electron-rich and electron-deficient sites, making it a versatile compound in chemical and biological systems .
Comparison with Similar Compounds
- Bis(4-methoxyphenyl) benzene-1,4-dicarboxylate
- Bis(4-chlorophenyl) benzene-1,4-dicarboxylate
- Bis(4-nitrophenyl) benzene-1,4-dicarboxylate
Comparison: Compared to its analogs, Bis[4-(methylsulfanyl)phenyl] benzene-1,4-dicarboxylate exhibits unique properties due to the presence of methylsulfanyl groups. These groups enhance its reactivity and interaction with various substrates, making it more versatile in synthetic and industrial applications .
Properties
CAS No. |
62607-29-8 |
---|---|
Molecular Formula |
C22H18O4S2 |
Molecular Weight |
410.5 g/mol |
IUPAC Name |
bis(4-methylsulfanylphenyl) benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C22H18O4S2/c1-27-19-11-7-17(8-12-19)25-21(23)15-3-5-16(6-4-15)22(24)26-18-9-13-20(28-2)14-10-18/h3-14H,1-2H3 |
InChI Key |
OLGYJGLGTXCYOK-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.